6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
Description
6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid (CAS: 926209-48-5) is a brominated quinoline derivative featuring a 4-methoxyphenyl ethenyl substituent at position 2 and a carboxylic acid group at position 4. Its molecular formula is C₂₀H₁₆BrNO₂, with a molecular weight of 382.2 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of small-molecule scaffolds for pharmaceutical and materials science applications .
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-24-15-7-3-12(4-8-15)2-6-14-11-17(19(22)23)16-10-13(20)5-9-18(16)21-14/h2-11H,1H3,(H,22,23)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXAXOQIGWUMIO-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 6-amino-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid.
Substitution: Formation of 6-substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with quinoline-4-carboxylic acid derivatives that share structural similarities, focusing on substituent variations at positions 2 and 6, molecular properties, and synthesis data.
Position 2 Substituent Variations
Aryl Group Modifications
Heteroaryl and Alkoxy Substituents
Position 6 Substituent Variations
Functional Group Derivatives
Key Findings and Implications
Bromine at position 6 increases molecular weight and may influence binding interactions in biological systems compared to fluoro or chloro analogs . Alkoxy substituents (e.g., isopropoxy in ) increase hydrophobicity, which could affect membrane permeability.
Heteroaryl derivatives (e.g., furan or thiophene) often require specialized coupling reactions, as seen in .
Applications :
- Carboxylic acid derivatives (e.g., target compound) are widely used as intermediates, while amide and ester analogs () may serve as prodrugs or targeted inhibitors.
Biological Activity
6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family. Its unique structural features, including a bromine atom and a methoxyphenyl group, suggest potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 384.2 g/mol. The compound's structure is characterized by:
- Bromine atom at the 6th position
- Methoxyphenyl group at the 2nd position
- Carboxylic acid group at the 4th position
This configuration contributes to its biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14BrNO3 |
| Molecular Weight | 384.2 g/mol |
| IUPAC Name | This compound |
| InChI Key | RWXAXOQIGWUMIO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This interaction may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The presence of electron-donating and electron-withdrawing groups enhances its antibacterial activity.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of several quinoline derivatives, including this compound. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Candida albicans |
Anticancer Properties
The anticancer potential of this compound has also been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Activity
In a recent study, the effects of the compound on human cancer cell lines were assessed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Induction of apoptosis via caspase activation |
| MCF-7 | 18 | Inhibition of PI3K/Akt signaling pathway |
| A549 | 15 | Cell cycle arrest at G1 phase |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Skraup synthesis (aniline condensation with glycerol using sulfuric acid and nitrobenzene as an oxidizer) forms the quinoline backbone .
Bromination : N-bromosuccinimide (NBS) or bromine introduces bromine at position 6 under controlled temperatures (0–25°C) to avoid over-substitution .
Suzuki-Miyaura Coupling : The ethenyl-4-methoxyphenyl group is introduced via palladium-catalyzed cross-coupling with 4-methoxyphenylboronic acid. Optimal conditions include a Pd(PPh₃)₄ catalyst, potassium carbonate base, and ethanol/toluene solvent mixture at reflux (80–90°C) .
- Critical Factors : Solvent polarity, catalyst loading, and reaction time significantly affect yields. For example, ethanol improves solubility of boronic acid derivatives, while toluene enhances coupling efficiency .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry of the ethenyl group (e.g., E-configuration confirmed by dihedral angles > 170°) .
- HPLC-MS : Validates purity (>95%) and molecular weight (383.02 g/mol) using reverse-phase C18 columns and ESI+ ionization .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura coupling step to minimize by-products?
- Methodology :
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. Pd(PPh₃)₄ reduces homocoupling by-products due to stronger ligand stabilization .
- Solvent Optimization : Mixed solvents (e.g., ethanol:toluene 1:3) balance boronic acid solubility and catalyst activity.
- Base Selection : Potassium carbonate outperforms Na₂CO₃ in minimizing dehalogenation side reactions .
Q. How do structural modifications (e.g., bromine vs. chlorine substitution) alter biological activity?
- Methodology :
- Comparative Assays : Test brominated vs. chlorinated analogs (e.g., 6-chloro derivative) in in vitro cytotoxicity assays (MTT) using HeLa or MCF-7 cells.
- Data Interpretation :
- Bromine’s larger atomic radius enhances hydrophobic interactions with protein targets (e.g., tubulin), increasing anticancer activity (IC₅₀: 2.1 µM vs. 5.8 µM for chlorine analog) .
- Methoxy groups improve membrane permeability, but over-substitution (e.g., 2,4,5-trimethoxy) may reduce specificity .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. The C-6 bromine shows high electrophilicity (Fukui index f⁻ = 0.12), favoring SNAr reactions with amines .
- MD Simulations : Simulate binding to cytochrome P450 enzymes to predict metabolic stability. The methoxy group’s electron-donating effect reduces oxidative metabolism rates compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
